molecular formula C16H28N2O6 B1507137 (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate CAS No. 958635-19-3

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Cat. No.: B1507137
CAS No.: 958635-19-3
M. Wt: 344.4 g/mol
InChI Key: QKNSGUCCNZBAAJ-NSHDSACASA-N
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Description

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a complex organic compound with the molecular formula C19H26N2O6 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carboxylate groups to alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate: A similar compound with two carboxylate groups instead of three.

    1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate: A derivative with a benzyl group instead of a tert-butyl group.

    Methyl piperazine-2-carboxylate dihydrochloride: A simpler derivative with a single carboxylate group.

Uniqueness

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is unique due to its specific arrangement of tert-butyl and carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-O,4-O-ditert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNSGUCCNZBAAJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723503
Record name 1,4-Di-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958635-19-3
Record name 1,4-Bis(1,1-dimethylethyl) 2-methyl (2S)-1,2,4-piperazinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958635-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Di-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (2.5 g, 7.56 mol) in acetonitrile (25 mL) was Cs2CO3 (3.93 g, 12.06 mol) with stirring at RT. After 15 min, MeI (2.34 g, 16.48 mol) was added. The reaction mixture was stirred at rt for 14 h. The reaction was monitored by TLC. When SM was finished, reaction mixture was filtered through celite pad and filtrate was concentrated. Column chromatography of crude material afforded product 1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (29) as white solid (2.35 g, 90%).
Quantity
2.5 g
Type
reactant
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Cs2CO3
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3.93 g
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reactant
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2.34 g
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reactant
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Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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